REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:14]([O:15][CH3:16])=[CH:13][C:6]2[CH2:7][C:8](=[O:12])[NH:9][CH:10]=[CH:11][C:5]=2[CH:4]=1>C(O)(=O)C.[Pd]>[CH3:1][O:2][C:3]1[C:14]([O:15][CH3:16])=[CH:13][C:6]2[CH2:7][C:8](=[O:12])[NH:9][CH2:10][CH2:11][C:5]=2[CH:4]=1
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Name
|
|
Quantity
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21.9 g
|
Type
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reactant
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Smiles
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COC1=CC2=C(CC(NC=C2)=O)C=C1OC
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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1.5 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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is hydrogenated at 50° C. under a hydrogen
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Type
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FILTRATION
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Details
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After the catalyst has been filtered off the solvent
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Type
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CUSTOM
|
Details
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is evaporated in vacuo
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Type
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EXTRACTION
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Details
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After extraction with sodium bicarbonate solution
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Type
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WASH
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Details
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washing with water
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Type
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DRY_WITH_MATERIAL
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Details
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the product is dried over magnesium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
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purified over silica gel with methylene chloride
|
Name
|
|
Type
|
|
Smiles
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COC1=CC2=C(CC(NCC2)=O)C=C1OC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |